Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-

Myeloperoxidase (MPO) Chlorination Assay IC₅₀

For researchers requiring robust, low-nanomolar myeloperoxidase (MPO) inhibition, substituting this compound with structurally similar isoxazole analogs risks a catastrophic loss of potency. This glycine derivative provides the exact performance required for reproducible enzymatic studies. - Achieves IC₅₀ = 1-1.4 nM for MPO inhibition, 55-fold more potent than key analogs. - Demonstrates >250-fold selectivity over EPX (IC₅₀ = 360 nM), ensuring MPO-driven readouts. - Validated in cellular assays with functional inhibition of MPO release from human neutrophils (IC₅₀ = 42 µM).

Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
CAS No. 62604-75-5
Cat. No. B12902756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-
CAS62604-75-5
Molecular FormulaC13H12N2O4
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC(=O)O
InChIInChI=1S/C13H12N2O4/c1-8-11(13(18)14-7-10(16)17)12(15-19-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,16,17)
InChIKeyKZBLVNSNSIDIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-: Potent MPO Inhibitor


Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- (CAS 62604-75-5) is a small-molecule derivative within the 3-aryl-5-methylisoxazole-4-carboxamide class [1]. The compound integrates a glycine moiety via an amide bond to the 4-position of the isoxazole core, yielding a molecular formula of C₁₃H₁₂N₂O₄ and a molecular weight of 260.24 g/mol . This structural configuration confers potent and selective inhibition of human myeloperoxidase (MPO), an enzyme implicated in chronic inflammatory diseases and cardiovascular pathology [2]. The compound is commercially available for research purposes and is utilized in studies requiring robust MPO suppression at low nanomolar concentrations.

Reported low-nanomolar MPO inhibition suitable for enzymatic pathway studies
Reported >250-fold selectivity over eosinophil peroxidase minimizes off-target peroxidase interference
Functional cell-based activity demonstrated in human neutrophil MPO release assays

Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-: Why Generic Substitution Fails


The 3-aryl-5-methylisoxazole-4-carboxamide scaffold is a versatile pharmacophore that, depending on subtle substitution patterns, can yield drastically divergent biological activities ranging from HIF-2α agonism to protein tyrosine kinase inhibition [1]. Within this chemical space, MPO inhibitory activity is exquisitely sensitive to the nature of the amide substituent at the 4-position. As exemplified by comparative data, even closely related isoxazole-4-carboxamides from the same patent series exhibit IC₅₀ values that vary by over an order of magnitude (e.g., 55 nM vs. 500 nM) [2]. Consequently, substituting Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- with a structurally similar but non-identical isoxazole derivative risks a catastrophic loss of MPO inhibitory potency, thereby invalidating experimental outcomes that depend on robust, low-nanomolar target engagement. The quantitative evidence below delineates the specific performance benchmarks that define this compound's unique position.

Potency shift
Amide substituent variation in isoxazole-4-carboxamides may alter MPO IC₅₀ by >10-fold, invalidating target engagement.
Target divergence
Closely related 3-aryl-5-methylisoxazole-4-carboxamides can exhibit HIF-2α agonism or kinase inhibition instead of MPO activity.
Assay mismatch
Generic isoxazole derivatives may lack consistent low-nanomolar MPO inhibition, compromising mechanistic study reproducibility.

Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-: Comparative Performance Data


Superior MPO Chlorination Inhibition

In a direct cross-study comparison of MPO chlorination inhibitory activity, Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- exhibits an IC₅₀ of 1 nM [1], representing a 55-fold improvement in potency over the isoxazole-containing MPO inhibitor US10214527, Example 17, which displays an IC₅₀ of 55 nM in a comparable assay format [2]. This substantial difference in inhibitory concentration underscores the critical impact of the 4-carboxamide substituent on target engagement.

MPO Chlorination IC₅₀
Reported
1 nM
vs 55 nM (US10214527, Ex 17)
Supports MPO chlorination assay context; enables low-mass enzyme inhibition.
Cross-study comparison; assay substrates may differ.
Myeloperoxidase (MPO) Chlorination Assay IC₅₀

Consistent Potency Across MPO Assay Formats

The MPO inhibitory potency of Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- is robustly confirmed in a second, orthogonal assay format. The compound demonstrates an IC₅₀ of 1.40 nM for the inhibition of recombinant human MPO in the presence of 120 mM NaCl, using an aminophenyl fluorescein-based detection method [1]. This value is consistent with the 1 nM IC₅₀ observed in the chlorination assay, providing cross-validation of its low-nanomolar activity against the purified enzyme.

Recombinant MPO IC₅₀
Reported
1.40 nM
Cross-validates low-nanomolar MPO inhibition in orthogonal assay format.
Aminophenyl fluorescein detection; 120 mM NaCl.
Recombinant Human MPO Aminophenyl Fluorescein Assay Potency Confirmation

Marked MPO Selectivity over EPX

Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- exhibits a pronounced selectivity for MPO over the closely related heme peroxidase, eosinophil peroxidase (EPX). The compound inhibits human EPX bromination activity with an IC₅₀ of 360 nM [1]. This represents a >250-fold selectivity window relative to its 1.40 nM IC₅₀ for recombinant human MPO in a comparable assay format [2].

MPO vs EPX Selectivity
Reported
MPO 1.40 nM / EPX 360 nM
>250-fold window
Minimizes off-target peroxidase effects in MPO mechanistic studies.
EPX bromination assay; direct comparison in reported conditions.
Eosinophil Peroxidase (EPX) Selectivity Peroxidase Inhibition

Cellular MPO Inhibition in Human Neutrophils

In a physiologically relevant cellular context, Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- inhibits phorbol 12-myristate 13-acetate (PMA)-induced MPO release from human neutrophils, exhibiting an IC₅₀ of 42,000 nM (42 µM) as measured by luminometry after a 3-minute incubation [1]. This functional, cell-based activity demonstrates the compound's ability to engage its target and modulate MPO-dependent processes in a complex biological system, despite the anticipated shift in potency compared to isolated enzyme assays.

Cellular MPO Inhibition
Reported
42,000 nM (42 µM)
Demonstrates cell permeability and functional target engagement in human neutrophils.
PMA-induced MPO release; luminometry, 3 min incubation.
Human Neutrophil Cellular MPO Assay PMA Stimulation

Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-: Optimized Research Applications


Biochemical MPO Inhibition Assays

For researchers conducting in vitro enzymatic studies of MPO, Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- is the optimal selection for achieving robust target inhibition at low-nanomolar concentrations (IC₅₀ = 1-1.4 nM) [1]. Its >250-fold selectivity over the related peroxidase EPX (IC₅₀ = 360 nM) ensures that observed biochemical effects are primarily MPO-driven, a critical factor for generating clean and interpretable enzyme kinetics data [2].

Neutrophil MPO Activation Studies

This compound is well-suited for cell-based assays investigating MPO release from primary human neutrophils. It demonstrates functional inhibition of PMA-induced MPO release with an IC₅₀ of 42 µM [3]. This established cellular activity allows researchers to probe the role of MPO in neutrophil degranulation and oxidative burst pathways, providing a critical link between enzymatic inhibition and cellular phenotype.

SAR Studies of Isoxazole-4-carboxamide MPO Inhibitors

Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- serves as a high-potency benchmark for SAR campaigns exploring 3-aryl-5-methylisoxazole-4-carboxamide derivatives. Its 55-fold greater potency compared to US10214527, Example 17 (IC₅₀ = 1 nM vs. 55 nM) [4] provides a clear quantitative reference point for evaluating how modifications to the amide substituent impact MPO inhibitory activity, accelerating the optimization of next-generation inhibitors.

Application
Selection Property
Validation Focus
Biochemical MPO inhibition studies
Reported low-nanomolar MPO potency
Confirm inhibition consistency in target assay format
Neutrophil MPO functional assays
Cellular MPO inhibition evidence (PMA-induced release)
Validate target engagement in primary human cells
SAR and lead optimization studies
Benchmark activity in isoxazole-4-carboxamide series
Compare with reference inhibitor to assess substituent effects

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